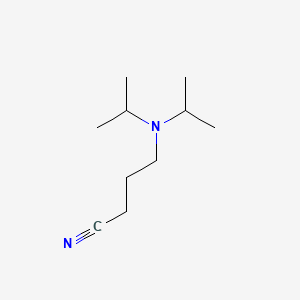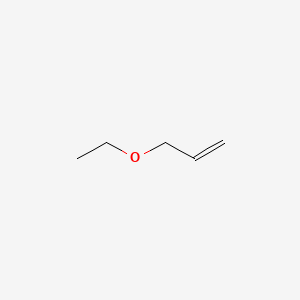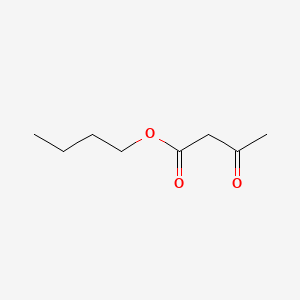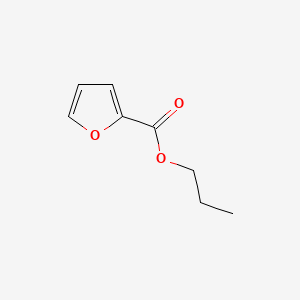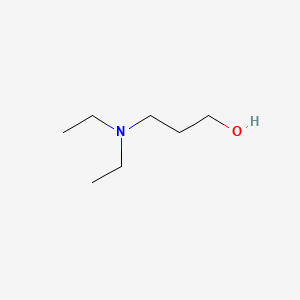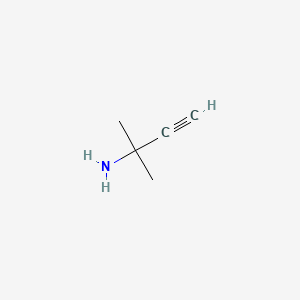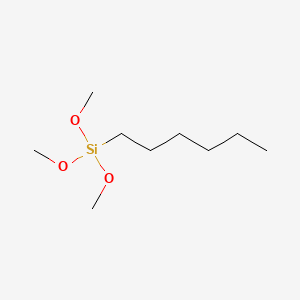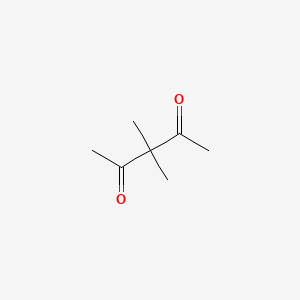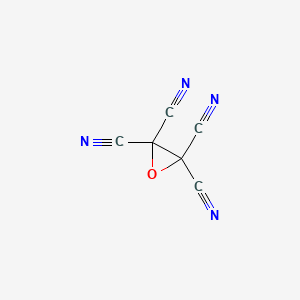
BENZYL 4-BENZYLOXYBENZOATE
Übersicht
Beschreibung
Benzyl 4-benzyloxybenzoate: is an organic compound with the molecular formula C21H18O3 . It is a derivative of benzoic acid and is characterized by the presence of a benzyl group and a benzyloxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzyl 4-benzyloxybenzoate is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It serves as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its unique structure allows for the exploration of novel pharmacophores and drug delivery systems.
Industry: this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of cosmetics and personal care products due to its stability and reactivity.
Safety and Hazards
Wirkmechanismus
Target of Action
It’s structurally similar to benzyl benzoate , which is known to exert toxic effects on the nervous system of parasites, resulting in their death .
Mode of Action
Benzyl benzoate, a structurally similar compound, exerts toxic effects on the nervous system of parasites, leading to their death . It is also toxic to mite ova, though its exact mechanism of action is unknown .
Biochemical Pathways
It’s structurally similar to benzyl benzoate, which is known to be involved in the anaerobic metabolism of aromatic compounds via the benzoyl-coa pathway . This pathway involves various types of reactions, such as carboxylation of phenolic compounds, reductive elimination of ring substituents like hydroxyl or amino groups, oxidation of methyl substituents, O-demethylation reactions, and shortening of aliphatic side chains .
Pharmacokinetics
The conjugates of benzoic acid (hippuric acid and the glucuronide of benzoic acid) are rapidly eliminated in urine .
Result of Action
Benzyl benzoate, a structurally similar compound, is known to be lethal to parasites and mites, making it useful in the treatment of scabies and lice infestations .
Action Environment
The action, efficacy, and stability of Benzyl p-(benzyloxy)benzoate can be influenced by various environmental factors. For instance, the presence of other carbon and nitrogen sources can affect the biodegradation of structurally similar compounds . Additionally, pH and temperature can also influence the biodegradation and action of such compounds .
Biochemische Analyse
Biochemical Properties
It has been observed that Benzyl p-(benzyloxy)benzoate can interact with various proteins, leading to changes in their expression levels .
Cellular Effects
Benzyl p-(benzyloxy)benzoate has been shown to have effects on various types of cells and cellular processes . For instance, it can influence cell function by affecting the biosynthesis of organonitrogen compounds, translation, amide biosynthetic process, lipid transport, stress response, and cytoskeletal activity .
Molecular Mechanism
It is known to interact with various biomolecules, potentially leading to changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzyl p-(benzyloxy)benzoate have been studied over time. For instance, in a study involving zebrafish embryos exposed to Benzyl p-(benzyloxy)benzoate for 7 days, a total of 83 differentially expressed proteins were identified, including 49 up-regulated and 34 down-regulated proteins .
Dosage Effects in Animal Models
The effects of Benzyl p-(benzyloxy)benzoate in animal models have not been fully explored. It is known that the compound can have direct and indirect negative effects on human health, as well as terrestrial and aquatic environments .
Metabolic Pathways
It is known to interact with various enzymes and cofactors .
Transport and Distribution
It is known to interact with various transporters and binding proteins .
Subcellular Localization
It is known to interact with various targeting signals and post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzyl 4-benzyloxybenzoate can be synthesized through the benzylation of 4-hydroxybenzoic acid with benzyl bromide. The reaction typically involves the use of a base such as potassium carbonate (K2CO3) and a phase transfer catalyst to facilitate the reaction. The reaction conditions often include heating under reflux to ensure complete conversion of the starting materials.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Benzyl 4-benzyloxybenzoate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The compound can be reduced to form benzyl alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Brominated benzyl derivatives.
Vergleich Mit ähnlichen Verbindungen
4-Benzyloxybenzoic acid: A closely related compound with similar reactivity but different functional groups.
Benzyl benzoate: Shares the benzyl group but lacks the benzyloxy group, leading to different chemical properties.
4-Benzyloxybutyric acid: Another derivative with a different carbon chain length, affecting its reactivity and applications.
Uniqueness: Benzyl 4-benzyloxybenzoate is unique due to the presence of both benzyl and benzyloxy groups, which confer distinct chemical properties and reactivity. This dual functionality allows for versatile applications in various fields of research and industry.
Eigenschaften
IUPAC Name |
benzyl 4-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c22-21(24-16-18-9-5-2-6-10-18)19-11-13-20(14-12-19)23-15-17-7-3-1-4-8-17/h1-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLKDVGMXNZCQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204998 | |
| Record name | Benzyl p-(benzyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56442-22-9 | |
| Record name | Phenylmethyl 4-(phenylmethoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56442-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl p-(benzyloxy)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056442229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 56442-22-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzyl p-(benzyloxy)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30204998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl p-(benzyloxy)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.696 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzyl p-(benzyloxy)benzoate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YU76GHP4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
